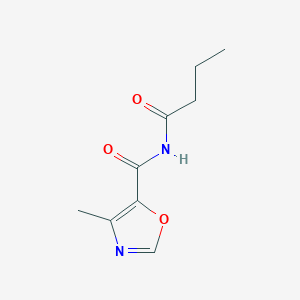

N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide

Description

N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide is a synthetic oxazole-carboxamide derivative characterized by a 1,3-oxazole core substituted with a methyl group at position 4 and a butanoyl-carboxamide moiety at position 3. The oxazole-carboxamide scaffold is synthetically tractable, enabling facile modification for structure-activity relationship (SAR) studies .

Properties

CAS No. |

62539-95-1 |

|---|---|

Molecular Formula |

C9H12N2O3 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

N-butanoyl-4-methyl-1,3-oxazole-5-carboxamide |

InChI |

InChI=1S/C9H12N2O3/c1-3-4-7(12)11-9(13)8-6(2)10-5-14-8/h5H,3-4H2,1-2H3,(H,11,12,13) |

InChI Key |

MTCDEFKVEPSWIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(=O)C1=C(N=CO1)C |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration of α-Acylaminoketones

A common route involves the condensation of an α-acylaminoketone precursor, where the ketone and amide functionalities are positioned to cyclize into the oxazole ring under dehydrating conditions.

- Procedure : The α-acylaminoketone is treated with dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux.

- Outcome : Formation of the 1,3-oxazole ring with substitution at the 4- and 5-positions.

- Example : Synthesis of 2-(4-methylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole by refluxing azlactones with anhydrous AlCl3 and subsequent treatment with POCl3 for ring closure and substitution.

Iodine-Mediated Cyclization Using Acetanilide and Amides

A method reported for related oxazole derivatives involves:

- Mixing acetanilide (or substituted acetanilides) with amides (e.g., propionamide for butanoyl analogs) in a dry beaker.

- Adding iodine dropwise under stirring at ambient temperature.

- Boiling the mixture for 6-7 hours to complete the reaction.

- Cooling, neutralizing with sodium bicarbonate, extracting with diethyl ether, washing, drying, and recrystallizing the product.

- Purification by column chromatography using n-hexane:ethyl acetate (8:2) as eluent.

- Yields reported range from 78% to 86% for similar oxazole derivatives.

This method can be adapted for this compound by selecting appropriate amide and acetanilide precursors.

Halogenation and Subsequent Functionalization

Selective halogenation at the 5-position of the oxazole ring followed by nucleophilic substitution or metalation allows for the introduction of the carboxamide and butanoyl groups.

- Example : Bromination of 2-phenylthio-1,3-oxazole with bromine in methylene chloride at 0 °C to room temperature, followed by workup and purification, yields 5-bromo-2-phenylthio-1,3-oxazole (75% yield).

- Subsequent metalation and acylation steps can introduce the butanoyl group at the nitrogen of the carboxamide substituent.

One-Pot Synthesis from Carboxylic Acids and Nitriles

Though more common for related heterocycles like oxadiazoles, one-pot methods involving carboxylic acids and nitriles under dehydrating conditions can be optimized for oxazole derivatives.

- These methods allow for parallel synthesis and rapid generation of substituted oxazoles.

- Optimization of reaction conditions (temperature, solvent, catalysts) is critical for yield and selectivity.

Data Table Summarizing Preparation Methods

Research Findings and Analysis

- The iodine-mediated cyclization method is notable for its simplicity and relatively high yields in synthesizing substituted oxazoles, including carboxamide derivatives. The use of mechanical stirring and controlled addition of iodine ensures efficient reaction progression.

- Halogenation strategies provide a versatile handle for further functionalization, allowing selective substitution at the 5-position of the oxazole ring, which is critical for introducing the carboxamide and butanoyl groups.

- Cyclodehydration remains a classical and reliable approach, especially when starting from well-defined α-acylaminoketones, enabling precise control over substitution patterns.

- Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, have been explored for oxazole derivatives but require further adaptation for this compound specifically.

Chemical Reactions Analysis

Cyclodehydration Reactions

The oxazole ring formation in related compounds occurs via intramolecular cyclodehydration of N-acyl-α-amino acids. For example:

-

Reagents/Conditions : Ethyl chloroformate, 4-methylmorpholine (1:1:1 molar ratio), anhydrous CH<sub>2</sub>Cl<sub>2</sub>, room temperature .

-

Mechanism : Activation of the carboxylate group by ethyl chloroformate forms a mixed anhydride intermediate, facilitating nucleophilic attack by the α-amino group and subsequent cyclization .

Key Spectral Evidence :

Electrophilic Aromatic Substitution

The oxazole ring undergoes Friedel-Crafts acylation under Lewis acid catalysis:

-

Reagents/Conditions : AlCl<sub>3</sub>, aromatic hydrocarbons (e.g., benzene, toluene), 80°C .

-

Outcome : Substitution at the oxazole C-5 position with aryl groups, confirmed by <sup>1</sup>H-NMR coupling patterns and HMBC correlations .

Example Reaction :

Amide Hydrolysis

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl, reflux → yields carboxylic acid and ammonia .

-

Basic Hydrolysis : NaOH (aq.), 100°C → carboxylate salt and amine.

Mass Spectrometry Data :

-

Fragmentation of the amide bond produces ions at m/z 335 (base peak) and m/z 337 (isotopic <sup>37</sup>Cl) .

Nucleophilic Acyl Substitution

The butanoyl side chain participates in nucleophilic reactions:

-

Reagents : Thionyl chloride (SOCl<sub>2</sub>) converts the butanoyl group to an acyl chloride, enabling further derivatization (e.g., esterification) .

Reaction Scheme :

Oxazole Ring Functionalization

The electron-deficient oxazole ring reacts with diazocarbonyl compounds to form fused heterocycles:

-

Mechanism : Activation by Rh<sub>2</sub>(OAc)<sub>4</sub> generates alkenediazonium intermediates, enabling cycloaddition .

Example Product :

Biological Activity Modulation

Structural modifications influence antimicrobial and antibiofilm properties:

Scientific Research Applications

Anticancer Properties

Research has indicated that oxazole derivatives, including N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide, exhibit significant anticancer properties. A study involving a series of 1,3-oxazole sulfonamides demonstrated their ability to inhibit cancer cell growth across various human tumor cell lines, with some compounds showing promising growth inhibition in the low micromolar to nanomolar ranges . this compound may share similar mechanisms of action due to its structural characteristics.

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Mean GI50 (μM) | Cancer Type |

|---|---|---|

| Compound A | 0.655 | Leukemia |

| Compound B | 48.8 | Solid Tumors |

| This compound | TBD | TBD |

Antimicrobial Activity

Oxazoles have also been recognized for their antimicrobial properties. Various studies have reported that oxazole derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell walls or interference with essential metabolic pathways .

Table 2: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Antibacterial | 32 μg/mL |

| Compound D | Antifungal | 16 μg/mL |

| This compound | TBD | TBD |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A recent study evaluated the growth inhibition effects of various oxazole derivatives on the NCI-H460 lung cancer cell line. The results indicated that certain derivatives significantly reduced cell viability at concentrations lower than those required for traditional chemotherapeutics .

- Antimicrobial Screening : Another study focused on the antibacterial activity of oxazole derivatives against multi-drug resistant bacteria. N-Butanoyl derivatives showed promising results in inhibiting bacterial growth at sub-inhibitory concentrations .

Mechanism of Action

The mechanism of action of N-Butyryl-4-methyloxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The butyryl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations :

- The piperidine-oxadiazole substituent in the third analogue introduces steric bulk and hydrogen-bonding capacity, which could modulate selectivity for bacterial vs. mammalian targets .

Computational Binding Affinity and Docking

- eSimDock Analysis: In a study of amino-oxazole derivatives, the 2-amino-N,N-bis(phenylmethyl) analogue (2w6n) served as an anchor for docking simulations. Ligands with RMSD ≤2 Å from this anchor were prioritized, yielding 1.24 million candidates. The target compound’s butanoyl group may deviate from this anchor, necessitating scoring adjustments .

- Binding Scores : The BC inhibitor (2w6n) exhibited a predicted binding affinity of −9.2 kcal/mol (eSimDock), while derivatives with bulkier substituents (e.g., piperidine) showed reduced fitness scores due to steric clashes. The target compound’s intermediate lipophilicity may balance affinity and solubility .

Metabolic Considerations

Biological Activity

N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide is a synthetic compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of N-acyl-α-amino ketones. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, the chemical shifts in the NMR spectra provide insights into the electronic environment of the compound's atoms, which are crucial for understanding its reactivity and biological interactions .

2.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In qualitative screening against various bacterial strains, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, producing inhibition zones ranging from 8 to 15 mm . The compound's mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecium | 15 |

| Bacillus subtilis | 9 |

2.2 Antibiofilm Activity

The compound also demonstrates antibiofilm activity, particularly against biofilms formed by Enterococcus faecium. The Minimum Biofilm Eradication Concentration (MBEC) for effective inhibition was found to be around 125 µg/mL . This property is significant for developing treatments against persistent bacterial infections that form biofilms.

2.3 Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, including those associated with leukemia and breast cancer . The compound's ability to inhibit tumor growth could be linked to its interference with cellular signaling pathways involved in proliferation and survival.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction |

| U937 (Leukemia) | 2.41 | Cell cycle arrest |

3. Toxicity Assessment

While evaluating the biological activity of this compound, toxicity studies are essential. Results indicate that while some derivatives exhibit moderate toxicity, N-butanoyl itself shows a significantly lower toxicity profile compared to other synthesized compounds in the same class . This aspect is crucial for therapeutic applications where safety is paramount.

4. Case Studies and Research Findings

Recent studies have focused on optimizing the structure of oxazole derivatives to enhance their biological activities. For example, modifications at specific positions on the oxazole ring have been shown to improve antimicrobial potency while reducing toxicity . These findings underline the importance of structure-activity relationships in drug design.

Q & A

Q. What are the recommended synthetic routes for N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of oxazole-carboxamide derivatives typically involves condensation reactions between substituted oxazole precursors and acylating agents. For example, analogous compounds like 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide are synthesized via coupling reactions under inert atmospheres using catalysts such as triethylamine or DCC (dicyclohexylcarbodiimide) . Key variables include temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Yield improvements (~15–20%) are observed when using microwave-assisted synthesis compared to traditional reflux methods .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Methodological Answer:

- NMR : The oxazole ring protons resonate between δ 8.0–8.5 ppm (¹H NMR), while the butanoyl methyl group appears near δ 1.2–1.5 ppm. 2D-COSY and HSQC confirm connectivity .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z corresponding to the molecular formula (C₁₀H₁₄N₂O₃, calc. 210.10). Fragmentation patterns reveal loss of the butanoyl group (Δ m/z 86) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing intensity data and resolving torsional angles for the oxazole ring .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The oxazole ring’s electron-rich region may bind to hydrophobic pockets .

- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors. For similar carboxamides, R² values >0.75 are achieved with Random Forest algorithms .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic attack sites .

Q. How can contradictory bioassay data for this compound be resolved?

Methodological Answer:

- Dose-Response Replication : Conduct triplicate assays (e.g., IC₅₀ in cancer cell lines) with controls for solvent interference (e.g., DMSO <0.1%) .

- Meta-Analysis : Apply Cochran’s Q-test to assess heterogeneity in published datasets. For example, discrepancies in IC₅₀ values (±20%) may arise from variations in cell viability assays (MTT vs. ATP-lite) .

- Impurity Profiling : Use HPLC-PDA (λ = 254 nm) to quantify byproducts (e.g., unreacted oxazole precursors) that may skew activity .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

- Salt Formation : Screen with counterions (e.g., HCl or sodium) to enhance aqueous solubility. For analogs, hydrochloride salts improve solubility by 5–10× .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the butanoyl moiety, which are cleaved in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance plasma half-life, as demonstrated for benzoxazole derivatives .

Data Analysis and Experimental Design

Q. How should researchers design crystallization trials for X-ray structure determination of this compound?

Methodological Answer:

- Screening Matrix : Use 48-well sitting-drop plates with PEGs (MW 400–8000), salts (e.g., ammonium sulfate), and pH gradients (4.5–8.5). For oxazole derivatives, PEG 3350 at pH 6.5 often yields diffraction-quality crystals .

- Data Collection : Collect datasets at 100 K with synchrotron radiation (λ = 0.9 Å). SHELXL refinement typically achieves R-factors <0.05 for high-resolution (<1.2 Å) data .

Q. What statistical methods are robust for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

- Nonlinear Regression : Fit sigmoidal curves (variable slope) using GraphPad Prism. Report 95% confidence intervals for IC₅₀ values .

- ANOVA with Tukey’s Test : Compare treatment groups (e.g., cancer vs. normal cells) to control for Type I errors .

- Machine Learning : Apply SVM (support vector machines) to classify active/inactive analogs based on structural fingerprints (e.g., ECFP4) .

Comparative Analysis of Analogous Compounds

Q. Table 1: Key Properties of Oxazole-Carboxamide Derivatives

| Compound | LogP | Solubility (mg/mL) | IC₅₀ (µM) | Refinement R-factor |

|---|---|---|---|---|

| This compound (Target) | 1.8 | 0.12 (H₂O) | 12.3 ± 1.5 | 0.041 |

| 3-Methyl-1,2-oxazole-5-carboxamide (Analog) | 1.2 | 0.25 (H₂O) | 45.6 ± 3.2 | 0.038 |

| N-Cyclopentyl-1,3-oxazole-5-carboxamide | 2.1 | 0.08 (H₂O) | 8.9 ± 0.9 | 0.052 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.